molecular formula C13H20N2O3 B6019545 5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione

5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione

Cat. No. B6019545
M. Wt: 252.31 g/mol
InChI Key: UDFFTKFORNOTIG-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione, also known as Meldrum's acid, is an organic compound with a unique structure that has attracted the attention of many researchers in the field of organic chemistry. Meldrum's acid is a versatile reagent that has been used in a wide range of chemical reactions, including the synthesis of heterocyclic compounds, carboxylic acids, and esters.

Mechanism of Action

5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione's acid acts as a nucleophile in many chemical reactions due to the presence of the carbonyl group in its structure. It can also act as a mild acid in certain reactions, such as the esterification of carboxylic acids. The unique structure of this compound's acid allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound's acid. However, it has been reported to have low toxicity and is not considered to be a mutagen or carcinogen. It is also not expected to have any significant impact on the environment.

Advantages and Limitations for Lab Experiments

5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione's acid has several advantages in lab experiments, including its versatility in organic synthesis, low toxicity, and ease of handling. However, it also has some limitations, such as its sensitivity to moisture and air, which can affect its stability and reactivity.

Future Directions

There are several future directions for the research and development of 5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione's acid. One potential direction is the synthesis of new biologically active compounds using this compound's acid as a key reagent. Another direction is the development of new synthetic methodologies using this compound's acid as a catalyst. Additionally, the use of this compound's acid in the synthesis of new materials, such as polymers and nanoparticles, is an area of potential future research.

Synthesis Methods

5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione's acid can be synthesized by the reaction of malonic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphorus pentoxide. The reaction proceeds through the formation of an intermediate, which is then converted to this compound's acid upon hydrolysis.

Scientific Research Applications

5,5-dimethyl-2-[(4-morpholinylamino)methylene]-1,3-cyclohexanedione's acid has been widely used in scientific research as a versatile reagent in organic synthesis. It has been used in the synthesis of biologically active compounds, such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. This compound's acid has also been used in the synthesis of heterocyclic compounds, which have potential applications in the pharmaceutical industry.

properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(E)-morpholin-4-yliminomethyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2)7-11(16)10(12(17)8-13)9-14-15-3-5-18-6-4-15/h9,16H,3-8H2,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFFTKFORNOTIG-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NN2CCOCC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=C(C(=O)C1)/C=N/N2CCOCC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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